methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic organic compound with a pyrroloimidazole skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can be synthesized by the reaction of 1-methylimidazole-2-carboxaldehyde with ethyl acetoacetate. The reaction is catalyzed by a base such as potassium hydroxide, and the product is obtained as white crystals after recrystallization. Another method involves the Marckwald reaction starting from readily available aminocarbonyl compounds, which affords the product in high yield and can be used for bulk preparation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a tool for studying GABA receptor function and structure.
Biology: Investigated for its role in various biological processes and potential therapeutic applications.
Medicine: Initially used as an intravenous anaesthetic agent, it continues to be studied for its anaesthetic properties and potential new medical applications.
Industry: Employed in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate exerts its effects involves interaction with GABA receptors. As an anaesthetic agent, it enhances the inhibitory effects of GABA, leading to sedation and anaesthesia. The compound binds to specific sites on the GABA receptor, modulating its activity and resulting in the desired pharmacological effects.
Comparison with Similar Compounds
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffold, these compounds are used in pharmaceutical chemistry and organic synthesis.
The uniqueness of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate lies in its specific structure and its potent anaesthetic properties, which distinguish it from other similar heterocyclic compounds.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6-3-2-4-10(6)5-9-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJIKYOGDHYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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